Cyp51-IN-19

Antifungal Resistance Metabolic Stability Drug Design

Cyp51-IN-19 is a next‑generation CYP51 inhibitor purpose‑built for advanced antifungal research. Its α,β‑unsaturated amide scaffold delivers 4‑fold greater metabolic stability than coumarin‑based compounds (e.g., A32) while retaining potent activity against azole‑resistant strains. The dual CYP51/ROS mechanism makes it an essential probe for dissecting fungicidal pathways and resistance in Candida species. Ideal for in vitro mechanistic studies, in vivo PK/PD modeling, and medicinal chemistry benchmarking. All batches are HPLC‑verified for purity. For laboratory use only.

Molecular Formula C25H27Cl2N3O2
Molecular Weight 472.4 g/mol
Cat. No. B15563336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51-IN-19
Molecular FormulaC25H27Cl2N3O2
Molecular Weight472.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H27Cl2N3O2/c1-2-3-12-29-25(31)11-8-19-4-6-20(7-5-19)17-32-24(16-30-14-13-28-18-30)22-10-9-21(26)15-23(22)27/h4-11,13-15,18,24H,2-3,12,16-17H2,1H3,(H,29,31)/b11-8+
InChIKeyXNKSAUJIJDOUAR-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyp51-IN-19 Procurement Guide: Potent CYP51 Inhibitor and ROS-Stimulating Antifungal Research Tool


Cyp51-IN-19 (CAS: 3006888-90-7, molecular weight: 472.41, molecular formula: C25H27Cl2N3O2) [1], also known as compound C07, is an α,β-unsaturated amide derivative and a potent inhibitor of lanosterol 14α-demethylase (CYP51) [1]. This research compound was developed to overcome the metabolic instability and drug resistance associated with earlier-generation azole antifungals [1]. In addition to its primary mechanism of inhibiting ergosterol biosynthesis, Cyp51-IN-19 stimulates the production of reactive oxygen species (ROS) [2]. This dual mode of action contributes to its potent fungicidal activity, distinguishing it as a valuable tool for studying fungal pathogenesis and resistance mechanisms [1]. The compound is offered by multiple vendors and is intended strictly for laboratory research use, not for human therapeutic applications [2].

Limitations of Generic Substitution for Cyp51-IN-19: Differentiated by Metabolic Stability, ROS Induction, and Activity Against Resistant Strains


Standard, widely available CYP51 inhibitors, such as fluconazole, are hampered by well-documented limitations including emerging fungal resistance, potential for hepatotoxicity, and drug-drug interactions [1]. Even among newer research-grade CYP51 inhibitors like the coumarin-containing compound A32, metabolic instability remains a critical bottleneck [2]. Cyp51-IN-19 was specifically engineered to address these failures. By replacing an unstable coumarin ring with an α,β-unsaturated amide moiety, its metabolic stability was increased by four-fold compared to predecessor compounds [2]. Critically, this was achieved without compromising, and in fact while maintaining, potent antifungal activity against drug-resistant strains, a key failing of many azoles [REFS-1, REFS-2]. Therefore, substituting Cyp51-IN-19 with a less specialized CYP51 inhibitor would forfeit the specific metabolic stability and anti-resistance properties essential for advanced research models aimed at next-generation antifungal development.

Cyp51-IN-19 Comparative Evidence: Metabolic Stability and Dual Mechanism vs. In-Class Inhibitors


Metabolic Stability: Cyp51-IN-19 vs. Coumarin-Containing CYP51 Inhibitors (e.g., A32)

Cyp51-IN-19 demonstrates a 4-fold increase in metabolic stability compared to coumarin-containing CYP51 inhibitors like compound A32, a known predecessor [1]. This improvement was achieved by replacing the metabolically labile coumarin ring with a more stable α,β-unsaturated amide scaffold, addressing a critical limitation of earlier compounds without losing potency [1].

Antifungal Resistance Metabolic Stability Drug Design

Antifungal Activity Against Drug-Resistant Strains: Cyp51-IN-19 vs. Clinical Azoles

Cyp51-IN-19 maintains potent antifungal activity against azole-resistant fungal strains [1]. This is in contrast to many clinical azoles, where rising resistance significantly compromises their utility [2]. The study explicitly identifies Cyp51-IN-19 as a potential candidate for treating azole-resistant candidiasis [1].

Drug Resistance Candidiasis In Vitro Efficacy

Fungicidal Mechanism of Action: Dual Activity (CYP51 Inhibition + ROS Stimulation) of Cyp51-IN-19

Cyp51-IN-19 (C07) uniquely stimulates reactive oxygen species (ROS) production in addition to its potent CYP51 inhibitory activity [1]. While many CYP51 inhibitors are fungistatic, this dual mechanism imparts potent fungicidal activity, which is a distinct advantage over inhibitors that lack this ROS-inducing capability [1].

Mechanism of Action Reactive Oxygen Species Fungicidal Activity

In Vivo Efficacy Validation: Intraperitoneal Administration of Cyp51-IN-19

Cyp51-IN-19 (C07) exhibited encouraging effectiveness in vivo following intraperitoneal administration [1]. This in vivo validation distinguishes it from many early-stage CYP51 inhibitors that lack documented in vivo activity data, providing a critical baseline for further preclinical development studies.

In Vivo Efficacy Mouse Model Candidiasis

Procurement-Driven Application Scenarios for Cyp51-IN-19: From Resistance Mechanisms to In Vivo Antifungal Models


Modeling and Overcoming Azole Resistance in Candidiasis

Given its documented activity against azole-resistant strains and its identification as a candidate for treating azole-resistant candidiasis [1], Cyp51-IN-19 is an ideal tool compound for in vitro studies investigating the mechanisms of resistance in pathogenic Candida species. It can be used to study gene expression changes (e.g., ERG11, CDR1, CDR2, MDR1) associated with resistance and to evaluate the potential of new agents to overcome these mechanisms [1].

Investigating Dual-Mode Fungicidal Mechanisms (CYP51 Inhibition & ROS Induction)

For researchers focusing on the pharmacology of antifungal agents, Cyp51-IN-19 provides a unique probe to dissect the cellular consequences of simultaneous CYP51 inhibition and reactive oxygen species (ROS) stimulation [1]. This application is particularly relevant for studying the transition from fungistatic to fungicidal activity and for elucidating pathways involved in oxidative stress-mediated fungal cell death [1].

Preclinical In Vivo Efficacy and Toxicity Studies for Systemic Fungal Infections

Building on its encouraging in vivo effectiveness following intraperitoneal administration [1], Cyp51-IN-19 is a suitable candidate for expanded preclinical studies in murine models of systemic fungal infections. Its improved metabolic stability [1] makes it a more reliable tool for establishing preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationships and for assessing initial safety and tolerability profiles in vivo.

Structure-Activity Relationship (SAR) and Metabolic Stability Optimization Studies

The 4-fold improvement in metabolic stability achieved by Cyp51-IN-19's α,β-unsaturated amide scaffold compared to coumarin-based inhibitors [1] makes it an excellent benchmark for medicinal chemistry efforts focused on enhancing drug-like properties. Researchers can use this compound as a reference standard when designing and evaluating new derivatives aimed at further optimizing metabolic stability, solubility, and other key ADME parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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